2-(4-Isobutyrylphenyl)propionic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Isobutyrylphenyl)propionic Acid has been approached through various methods over the years. Kogure et al. (1975) described its synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate in a multi-step process, highlighting its significant anti-inflammatory activity (Kogure, Nakagawa, & Fukawa, 1975). Another method involves the electrochemical synthesis from p-isobutylacetophenone, offering an efficient route to this compound with an 85% yield (Ikeda & Manda, 1984).
Molecular Structure Analysis
The molecular structure of 2-(4-Isobutyrylphenyl)propionic Acid is crucial for its chemical properties and reactions. Kennard et al. (1982) determined the crystal structure of a related compound, providing insights into the conformation and reactivity of such molecules (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Reactions and Properties
Various chemical reactions involving 2-(4-Isobutyrylphenyl)propionic Acid have been explored to understand its reactivity and potential as a precursor for more complex molecules. The synthesis and pharmacokinetic behavior of its ester derivatives reveal the possibility of creating prodrugs with altered solubility and pharmacokinetics, enhancing its utility in biomedical applications (Sartore et al., 1997).
Physical Properties Analysis
The physical properties of 2-(4-Isobutyrylphenyl)propionic Acid, such as solubility, melting point, and crystallinity, are essential for its handling and formulation in various applications. The study by Tsai et al. (1994) on liquid crystalline side chain polymers introduces related compounds and discusses properties that could infer the behavior of 2-(4-Isobutyrylphenyl)propionic Acid in different environments (Tsai, Kuo, & Yang, 1994).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity with various reagents, and participation in synthesis pathways, define the versatility of 2-(4-Isobutyrylphenyl)propionic Acid in chemical synthesis. The work by Oku et al. (1979) on acyl cyanides and the reaction of acyl cyanides with acid anhydrides and isocyanates provide valuable insights into the reactivity of carboxylic acid derivatives, including 2-(4-Isobutyrylphenyl)propionic Acid (Oku, Nakaoji, Kadono, & Imai, 1979).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with an arylpropionic acid structure. It is widely used in therapy for its analgesic, antipyretic, and anti-inflammatory effects .
Methods of Application or Experimental Procedures
The synthesis of Ibuprofen involves several steps. One method involves the synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate .
Results or Outcomes
Long-term use of Ibuprofen, like most NSAIDs, has been associated with gastro-intestinal (GI) ulceration, bleeding, and nephrotoxicity . The anti-inflammatory effects of NSAIDs are related to the inhibition of prostaglandin synthesis by blocking the activity of the cyclooxygenase enzyme (COX) .
Synthesis of New Derivatives for Potential Anti-Inflammatory Drugs
Specific Scientific Field
Summary of the Application
New thiazolidine-4-one derivatives of Ibuprofen have been synthesized as potential anti-inflammatory drugs .
Methods of Application or Experimental Procedures
The chemical modulation of acyl hydrazones of Ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .
Results or Outcomes
All thiazolidine-4-ones were more active than their parent acyl hydrazones and also Ibuprofen. The most active compounds are the thiazolidine-4-ones 4e, m, which showed the highest DPPH radical scavenging ability, their activity being comparable with vitamin E .
Pain Relief
Specific Scientific Field
Summary of the Application
Ibuprofen is widely used as an analgesic to relieve pain. It is sold under a variety of trade names, including Aches-n-Pain®, Advil®, Andran®, Antagil®, Antarene®, Excedrin IB®, Genpril®, Ibuprin®, Medipren®, Midol®, Motrin®, Nuprin®, PediaProfen®, Rufen®, and Vicoprofen® .
Methods of Application or Experimental Procedures
Ibuprofen can be administered orally or topically. The dosage depends on the severity of the pain and the patient’s condition .
Impurity Reference Material
Specific Scientific Field
Pharmaceutical Quality Control
Summary of the Application
2-(4-Isobutylphenyl)propionic Acid is used as an impurity reference material in pharmaceutical quality control .
Methods of Application or Experimental Procedures
Impurity reference materials are used in the pharmaceutical industry to ensure the quality of drugs. They are used to identify and quantify impurities in drug substances .
Results or Outcomes
The use of impurity reference materials helps to ensure the safety and efficacy of pharmaceutical products .
Treatment of Diseases Caused by Inflammation
Specific Scientific Field
Summary of the Application
Ibuprofen is known to have a high anti-inflammatory activity and has widely been used in the treatment of diseases caused by inflammation, such as rheumatism .
Methods of Application or Experimental Procedures
Ibuprofen was synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate (VI) in four steps .
Results or Outcomes
The synthesized Ibuprofen was found to be effective in treating diseases caused by inflammation, such as rheumatism .
Firefighting Chemical
Specific Scientific Field
Summary of the Application
Ibuprofen can be used in firefighting as it can be used to produce dry chemical, foam, water spray, carbon dioxide .
Methods of Application or Experimental Procedures
In firefighting, these chemicals are used to extinguish the fire. The specific method of application depends on the nature of the fire .
Results or Outcomes
The use of these chemicals in firefighting helps to control and extinguish fires effectively .
Safety And Hazards
Future Directions
There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .
properties
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutyrylphenyl)propionic Acid | |
CAS RN |
65813-55-0 | |
Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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